2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
Description
2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a structurally complex compound featuring a 4-bromophenyl group linked to an ethanone moiety, which is further connected to an azetidine ring substituted with a pyrimidin-4-ylamino group. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, may confer unique conformational rigidity compared to larger cyclic amines like piperidine or morpholine. The pyrimidine substituent introduces hydrogen-bonding and π-stacking capabilities, which are critical for biological interactions, such as enzyme inhibition or receptor binding .
This compound’s synthesis likely involves multi-step reactions, such as Claisen-Schmidt condensations or amination protocols, as inferred from related compounds in the evidence (e.g., diazo transfers, cyclization reactions) .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-12-3-1-11(2-4-12)7-15(21)20-8-13(9-20)19-14-5-6-17-10-18-14/h1-6,10,13H,7-9H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDSGRQXLFQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)NC3=NC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
4-Bromoacetophenone is conventionally synthesized via Friedel-Crafts acylation of bromobenzene. A representative procedure involves:
Oxidation of 1-(4-Bromophenyl)ethanol
Alternative routes include oxidation of 1-(4-bromophenyl)ethanol using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
Synthesis of 3-[(Pyrimidin-4-yl)amino]azetidine
Azetidine Ring Formation
Azetidine scaffolds are synthesized via [2+2] cycloaddition or ring-closing metathesis :
Introduction of Pyrimidin-4-ylamino Group
The 3-aminoazetidine intermediate undergoes Buchwald-Hartwig amination with 4-chloropyrimidine:
- Reagents : 3-Aminoazetidine, 4-chloropyrimidine, Pd(OAc)₂, Xantphos, Cs₂CO₃.
- Conditions : Toluene, 110°C, 24 h.
- Yield : ~65–75% after column chromatography.
Conjugation of Fragments A and B
Nucleophilic Acyl Substitution
The ketone in 4-bromoacetophenone is activated for substitution via conversion to a bromoethanone intermediate:
Direct Coupling via Reductive Amination (Alternative)
A one-pot reductive amination strategy avoids pre-bromination:
- Reagents : 4-Bromoacetophenone, 3-[(pyrimidin-4-yl)amino]azetidine, NaBH₃CN, MeOH.
- Conditions : Room temperature, 24 h.
- Yield : ~60–65%.
Optimization and Catalytic Systems
Palladium-Catalyzed Cross-Couplings
Palladium catalysts enhance efficiency in C–N bond formation:
Organocatalytic Asymmetric Synthesis
Chiral thiourea catalysts induce enantioselectivity in azetidine functionalization:
- Catalyst : (R,R)-V thiourea derivative (10 mol%).
- Solvent : CHCl₃, 20°C, 48 h.
- Enantiomeric Excess : ~85–90% ee.
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky azetidine substituents slow nucleophilic substitution. Mitigated using polar aprotic solvents (DMF, DMSO).
- Byproduct Formation : Over-bromination in α-position controlled via stoichiometric Br₂ and low temperatures.
- Catalyst Deactivation : Pd catalysts poisoned by amines; solved by rigorous degassing and ligand optimization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrimidinylamino group can form hydrogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with shared features, such as the 4-bromophenyl group, heterocyclic amines, or pyrimidine derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Biological Activity
The compound 2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one (CAS No. 210354-17-9) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 327.17 g/mol
LogP: 3.5 (indicating moderate lipophilicity)
Hydrogen Bond Donors: 3
Hydrogen Bond Acceptors: 5
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of bromophenyl compounds often show enhanced antibacterial properties compared to their chloro counterparts, attributed to increased electron density on the nitrogen atoms in the molecular structure .
- Anticancer Properties: Compounds with similar structural motifs have been evaluated for their anticancer effects. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways: The presence of the pyrimidine ring may allow for interaction with key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, suggesting that this compound may also possess this ability.
- Antioxidant Activity: Some studies indicate that brominated compounds can exhibit antioxidant properties, which may contribute to their protective effects against cellular damage.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Activity: A study published in PubMed examined various quinoline derivatives and found significant anticancer activity against multiple cell lines, with IC50 values ranging from 0.014 to 5.87 µg/mL . While not directly studying our compound, it highlights the potential for similar structures to exhibit significant biological effects.
- Antimicrobial Evaluation: In another study focusing on thiosemicarbazide derivatives, antibacterial activity was noted to be significantly enhanced in brominated compounds compared to their chlorinated analogs . This suggests a trend where bromination may enhance biological activity.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for 2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
Nucleophilic Substitution : Formation of the azetidine ring via substitution reactions between brominated intermediates and amines (e.g., pyrimidin-4-ylamine) .
Coupling Reactions : Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the 4-bromophenyl group to the azetidine core .
Ketone Formation : Oxidation or condensation to introduce the ethanone moiety .
Q. Key Optimization Parameters :
- Temperature control (60–100°C for coupling reactions).
- Catalysts: Pd(PPh₃)₄ for cross-coupling, NaBH₄ for reductions.
- Solvents: DMF or THF for polar intermediates.
Table 1 : Synthetic Routes and Yields
| Step | Reaction Type | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution | K₂CO₃/DMF | 65–75 | |
| 2 | Suzuki Coupling | Pd(PPh₃)₄/THF | 50–60 | |
| 3 | Oxidation | MnO₂/CHCl₃ | 80–85 |
Q. How is the compound characterized structurally?
Methodological Answer :
- X-ray Crystallography : Resolve 3D conformation using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity (e.g., δ 7.6–8.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 387.05) .
Critical Note : Crystallographic data may require twinning correction in SHELXL for accurate refinement .
Q. What in vitro assays are used for initial biological screening?
Methodological Answer :
- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases using fluorescence-based assays .
- Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
Data Interpretation : Compare results to structurally similar analogs (Table 2) to identify activity trends.
Advanced Research Questions
Q. How do structural modifications impact biological activity?
Methodological Answer :
- SAR Studies : Synthesize analogs (Table 2) and compare activities:
- Azetidine Ring Substitution : Replace pyrimidin-4-ylamine with triazole (reduced activity) .
- Bromophenyl Position : Para-bromo enhances target affinity vs. ortho-substitution .
Table 2 : Structural Analogs and Activity
| Compound | Modification | IC₅₀ (Enzyme X) | Reference |
|---|---|---|---|
| Target | None | 12 nM | |
| Analog 1 | Triazole | 450 nM | |
| Analog 2 | Piperidine | 85 nM |
Q. How can computational modeling guide target identification?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to sodium channels (e.g., Nav1.7) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
- Pharmacophore Mapping : Identify critical H-bond donors (e.g., pyrimidine N) using Schrödinger .
Validation : Cross-validate docking scores with experimental IC₅₀ data .
Q. How to resolve contradictions in biological data across studies?
Methodological Answer :
- Assay Standardization : Control variables (e.g., cell passage number, serum concentration) .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Meta-Analysis : Compare datasets using tools like PRISM to identify outlier studies .
Q. What strategies identify the compound’s molecular targets?
Methodological Answer :
Q. How to assess in vitro vs. in vivo toxicity discrepancies?
Methodological Answer :
- ADME Profiling : Measure metabolic stability in liver microsomes (e.g., t₁/₂ < 30 min suggests rapid clearance) .
- Toxicogenomics : RNA-seq of treated hepatocytes to predict hepatotoxicity .
- Rodent Models : Compare plasma exposure (AUC) to in vitro IC₅₀ to calculate therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
